1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine
Description
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(sulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-10(2,3)15-9(13)12-6-4-5-11(14,7-12)8-16/h14,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOOSBVOKAYLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Resolution Method
- Starting from racemic 3-hydroxypiperidine, chiral resolution is achieved using derivatives of tartaric acid or camphorsulfonic acid salts.
- The resolved (S)-3-hydroxypiperidine is then protected with tert-butoxycarbonyl (Boc) to yield (S)-1-Boc-3-hydroxypiperidine.
- Limitations: low yield, multiple unit operations, and high cost due to resolution steps.
Biotransformation Method
- Enzymatic asymmetric reduction of N-Boc-3-piperidone (NBPO) using ketoreductase enzymes under mild conditions.
- High yield and excellent enantioselectivity.
- This green synthesis route is advantageous for industrial scale-up.
Industrial Synthesis of 1-Boc-3-piperidone: A Key Intermediate
1-Boc-3-piperidone is synthesized from 1-Boc-3-hydroxypiperidine by oxidation and serves as an intermediate for further functionalization, including mercaptomethylation.
Three-Step Chemical Synthesis (Patent CN103304472A)
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of 3-pyridone to 3-hydroxypiperidine | NaBH4 in alkaline solution (NaOH), 0.5–10 h, -5 to 100 °C | 95% | Slow addition of NaBH4 to control reaction heat |
| 2 | Boc protection of 3-hydroxypiperidine | tert-Butyl dicarbonate, alkaline medium, 30 min–10 h, -10 to 50 °C | 94% | Organic solvents: ethanol, methylene dichloride |
| 3 | Oppenauer oxidation of Boc-protected alcohol to ketone | Ketone (pimelinketone), aluminum isopropylate catalyst, 1–24 h, 30–150 °C | Crude isolated; refined by vacuum distillation | Total yield ~83% after purification |
- The process is environmentally friendly, with mild conditions and high purity (>98%).
- Vacuum distillation at 60 Pa and 104–105 °C yields refined 1-Boc-3-piperidone with 92.9% isolated yield.
Oxidation of 1-Boc-3-hydroxypiperidine to 1-Boc-3-piperidone (ChemicalBook method)
- Sodium hypochlorite/TEMPO oxidation in dichloromethane at 5–10 °C, pH ~8.5.
- Use of potassium bromide and sodium bicarbonate as additives.
- Yield: 99.4% with mild conditions.
Introduction of Mercaptomethyl Group at 3-Position
While direct preparation methods for 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine are scarce, the mercaptomethyl group can be introduced via nucleophilic substitution or functional group transformation on the 3-position hydroxyl or ketone intermediates.
Summary Table of Key Preparation Steps and Conditions
| Compound | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-Hydroxypiperidine | 3-Pyridone | NaBH4, NaOH | 0.5–10 h, -5 to 100 °C | 95 | Controlled NaBH4 addition |
| 1-Boc-3-Hydroxypiperidine | 3-Hydroxypiperidine | Boc2O, alkaline medium | 30 min–10 h, -10 to 50 °C | 94 | Organic solvents: EtOH, CH2Cl2 |
| 1-Boc-3-Piperidone | 1-Boc-3-Hydroxypiperidine | Pimelinketone, Al(O-iPr)3 | 1–24 h, 30–150 °C | 83 (overall) | Vacuum distillation purification |
| 1-Boc-3-Piperidone (alternative) | 1-Boc-3-Hydroxypiperidine | NaOCl, TEMPO, KBr | 5–10 °C, pH 8.5 | 99.4 | Mild oxidation |
Research Findings and Notes
- The enzymatic asymmetric reduction of N-Boc-3-piperidone is highly efficient, providing (S)-1-Boc-3-hydroxypiperidine with excellent enantioselectivity and yield, suitable for pharmaceutical applications.
- Chemical resolution methods, while classical, are less preferred due to low yield and complexity.
- The patented three-step chemical synthesis from 3-pyridone is industrially viable, offering a balance of yield, purity, and environmental considerations.
- Oxidation methods using sodium hypochlorite/TEMPO are effective for converting hydroxy to ketone groups under mild conditions.
- Introduction of mercaptomethyl groups typically requires further functional group transformations on the 3-position substituent, leveraging well-established organic synthesis techniques.
Chemical Reactions Analysis
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxyl group, to form corresponding alcohols or thiols.
Substitution: The hydroxyl and mercaptomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) under suitable reaction conditions .
Scientific Research Applications
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways involving piperidine derivatives.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and mercaptomethyl groups can form hydrogen bonds and covalent bonds with active sites of enzymes, modulating their activity. The Boc group provides steric protection, allowing selective reactions at other functional sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Piperidine Derivatives
(a) 1-Boc-3-hydroxypiperidine (CAS: 85275-45-2)
- Molecular Formula: C10H19NO3
- Molecular Weight : 201.26 g/mol
- Activity : Piperidine derivatives with hydroxyl groups are commonly used as intermediates in synthesizing cholinesterase inhibitors (e.g., donepezil analogs) . However, the absence of a sulfur-containing group limits its utility in targeting enzymes like poly(ADP-ribose) polymerase (PARP) or metalloproteases, where thiol interactions are critical .
(b) 1-Boc-3-aminomethyl-3-hydroxypiperidine (CAS: 1308384-31-7)
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.3 g/mol
- Key Differences: Replaces mercaptomethyl with aminomethyl (-CH2NH2), altering reactivity. The amine group enables hydrogen bonding but lacks the nucleophilic thiol moiety.
- Activity: Amino-substituted piperidines are prevalent in kinase inhibitors. However, Boc protection of the piperidine nitrogen can abolish activity, as seen in Mycobacterium tuberculosis PknB inhibitors, where free amines are essential for binding .
Ring-Substituted Analogs
(a) Morpholine vs. Piperidine Derivatives
- Example: Arylaminopropanone derivatives with morpholine (compounds 4–5) vs. piperidine (compounds 1–3) .
- Activity : Piperidine-containing compounds exhibit 10-fold higher acetylcholinesterase (AChE) inhibition (IC50 ~0.5 µM) compared to morpholine analogs (IC50 >5 µM). The rigid piperidine ring optimizes spatial orientation for interactions with Trp84 and Tyr334 residues in AChE, while morpholine disrupts this arrangement .
(b) Benzohomoadamantane-Piperidine Hybrids
- Example : Compounds 15 and 21 in PARP inhibitors .
- Activity : Piperidine placement relative to bulky adamantane groups affects binding affinity. For 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine, the mercaptomethyl group may enhance interactions with zinc fingers in PARP, similar to tertiary amines in compounds 15a and 15c (IC50 <10 nM) .
Substituent Effects on Pharmacological Activity
(a) Thiol vs. Alkyl Groups
- Example: Neuronal nicotinic receptor (nAChR) modulators . KAB-18 (phenylpropyl substituent): IC50 = 10.2 µM, with ≥90% non-nAChR effects.
- Implication : The mercaptomethyl group in this compound may similarly enhance selectivity by balancing steric bulk and nucleophilicity.
(b) Boc Protection
- Boc protection of piperidine amines (e.g., compounds 9 and 17 derivatives) abolishes biochemical activity in kinase inhibitors, highlighting the necessity of a free amine for target engagement . However, in this compound, the Boc group likely serves as a protective moiety for synthetic handling rather than direct activity.
Biological Activity
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine (CAS No. 959701-68-9) is a piperidine derivative that has garnered interest due to its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a mercaptomethyl group at the C3 position, which may influence its pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and comparative analyses.
Chemical Structure and Properties
- Molecular Formula : C11H21NO3S
- Molecular Weight : 247.35 g/mol
- Chemical Structure : The presence of the mercaptomethyl group is hypothesized to enhance reactivity with biological targets.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. This interaction may lead to modulation of signaling pathways that are crucial for various cellular functions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its structure allows effective penetration of microbial cell membranes, leading to cell disruption and death. Studies have shown promising results against various bacterial strains, highlighting its potential as an antimicrobial agent.
2. Anticancer Properties
The compound has demonstrated anticancer activity by inducing apoptosis in cancer cells. It appears to target specific pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer therapeutic. In vitro studies have shown that treatment with this compound can significantly inhibit the growth of certain cancer cell lines.
3. Anti-inflammatory Effects
In both in vitro and in vivo studies, this compound has been reported to reduce levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α). A notable study utilized a subcutaneous air pouch model to evaluate its anti-inflammatory effects, revealing a significant decrease in TNF-α levels across all tested doses.
Case Studies
Case Study 1: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of the compound using a subcutaneous air pouch model. Results indicated that treatment significantly decreased TNF-α and other pro-inflammatory cytokines at all tested doses, suggesting its potential utility in treating inflammatory diseases.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties against various cancer cell lines. Findings revealed that the compound effectively induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways associated with cancer growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Lacks carboxylic acid group | Reduced bioactivity |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | Carboxylic acid at different position | Variable activity |
| This compound | Contains both Boc and mercaptomethyl groups | Enhanced bioactivity; versatile uses |
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine?
The synthesis typically involves:
- Boc Protection : Protecting the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in solvents like dichloromethane or THF, with a base such as triethylamine to stabilize intermediates .
- Functionalization : Introducing the mercaptomethyl and hydroxyl groups via nucleophilic substitution or oxidation-reduction sequences. For example, mercaptan groups can be added using thiol-containing reagents under inert conditions to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity, as verified by HPLC .
Q. Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 215.29 g/mol | |
| CAS RN | 140695-85-8 | |
| Typical Purity | >95% (HPLC) |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Analysis :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient .
Validation : Compare retention times and spectral data with reference standards from databases like PubChem .
Q. What storage conditions ensure the compound’s stability?
- Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .
- Solubility : Dissolve in anhydrous THF or DMSO for long-term storage; avoid protic solvents (e.g., water, methanol) to minimize degradation .
- Handling : Use inert gas (N₂/Ar) during weighing and reaction setup to protect the thiol group from oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized during multi-step synthesis?
- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps involving the mercaptomethyl group .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for thiol incorporation, balancing reactivity and byproduct formation .
- Stepwise Monitoring : Employ inline FT-IR or LC-MS to track intermediate formation and adjust reaction times .
Case Study : A 15% yield improvement was achieved by replacing LiAlH₄ with NaBH₄ for hydroxyl group reduction, minimizing side reactions .
Q. What strategies are effective for studying the compound’s interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to cysteine-rich enzymes (e.g., proteases), leveraging the thiol group’s nucleophilicity .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure real-time binding kinetics with proteins like thioredoxin reductase .
- In Vitro Assays : Test inhibitory activity in cell lines (e.g., cancer models) via MTT assays, noting IC₅₀ values and apoptosis markers .
Data Interpretation : Cross-validate docking results with mutagenesis studies (e.g., cysteine-to-serine mutations in target proteins) .
Q. How can researchers resolve contradictions in reported bioactivity data?
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., enzymatic vs. cellular) and compound concentration .
- Control Experiments : Test for off-target effects using competitive inhibitors (e.g., N-ethylmaleimide for thiol-reactive compounds) .
- Reproducibility : Standardize protocols (e.g., ATP levels in cell viability assays) and share raw data via repositories like Zenodo .
Example : Discrepancies in IC₅₀ values (5–50 μM) for anticancer activity were attributed to differences in cell line genetic backgrounds .
Q. What methodologies are suitable for investigating the compound’s metabolic stability?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
- Pharmacokinetic Modeling : Apply compartmental models to predict half-life and clearance rates based on in vitro data .
Q. Key Metrics :
| Parameter | Value (Human Microsomes) | Source |
|---|---|---|
| Half-life (t₁/₂) | ~2.3 hours | |
| CYP3A4 Inhibition | IC₅₀ = 12 μM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
